N-Vinylacetamide

Description

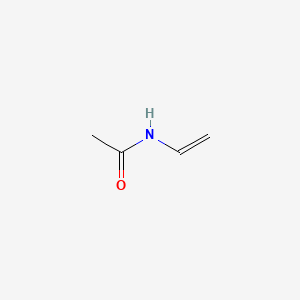

Structure

3D Structure

Properties

IUPAC Name |

N-ethenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKESSLMFZVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28408-65-3 | |

| Record name | Poly(N-vinylacetamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063735 | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-78-8 | |

| Record name | N-Vinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Vinylacetamide monomer synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of N-Vinylacetamide (NVA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NVA) is a versatile, non-ionic vinyl monomer that serves as a crucial building block in the synthesis of a wide range of functional polymers.[1] Its polymerized form, poly(this compound) (PNVA), and its copolymers exhibit valuable properties such as hydrophilicity, thermal stability, and polarity, making them suitable for numerous applications in fields including biomedical engineering, drug delivery, and electronic materials.[2][3] The performance of these polymers is highly dependent on the purity of the NVA monomer, necessitating robust and well-characterized synthesis and purification protocols.[1]

This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and the methods for its purification. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and workflows to assist researchers in the production of high-purity NVA.

Properties of this compound

A clear understanding of the physicochemical properties of NVA is essential for its synthesis, handling, and polymerization.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 54 °C | [4] |

| Boiling Point | 96 °C at 10 mmHg | [4] |

| Solubility | Soluble in water, acetone, methanol, and esters. | [1] |

| CAS Number | 5202-78-8 | [1] |

Synthesis of this compound

The industrial production of N-vinylamides like NVA typically involves multi-step processes.[1] The two primary routes for the synthesis of this compound are the vinylation of acetamide (B32628) and the pyrolysis of ethylidenebisacetamide.

Vinylation of Acetamide

The direct vinylation of acetamide with acetylene (B1199291) is a common method for NVA synthesis. This reaction can be carried out in either the gas or liquid phase and is typically catalyzed.

This method involves the reaction of acetamide with acetylene in a suitable solvent under pressure, often with a catalyst. Phase-transfer catalysis can be employed to facilitate the reaction between the different phases.[5][6]

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with acetamide and a suitable solvent (e.g., dioxane).

-

Catalyst Addition: A catalyst, such as a potassium or zinc salt, is added to the reaction mixture. In some protocols, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is also introduced to enhance the reaction rate.[7]

-

Reaction Conditions: The reactor is sealed and purged with nitrogen. Acetylene gas is then introduced to the desired pressure. The reaction mixture is heated to a specific temperature (typically in the range of 150-200 °C) and stirred for several hours.

-

Work-up: After cooling and venting the excess acetylene, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude NVA.

Logical Relationship for Liquid-Phase Vinylation of Acetamide

Caption: Liquid-phase synthesis of NVA from acetamide and acetylene.

Pyrolysis of Ethylidenebisacetamide

This two-step method involves the initial reaction of acetamide with acetaldehyde (B116499) to form an intermediate, ethylidenebisacetamide, which is then pyrolyzed to yield NVA. This route is analogous to the synthesis of N-methyl-N-vinylacetamide (B20336) from N-methylacetamide.[8]

Experimental Protocol:

-

Reaction Setup: A flask equipped with a stirrer, dropping funnel, and thermometer is charged with acetamide and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent like isopropyl alcohol.[8]

-

Acetaldehyde Addition: Acetaldehyde is added dropwise to the stirred mixture while maintaining a low temperature (e.g., below 10 °C) to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a few hours.[8]

-

Neutralization and Isolation: The reaction is quenched by neutralization with a base (e.g., sodium hydroxide (B78521) solution). The resulting ethylidenebisacetamide intermediate can be isolated by filtration or extraction.

Experimental Protocol:

-

Pyrolysis Setup: A pyrolysis apparatus consisting of a heated tube furnace, a feeding system for the intermediate, and a collection system for the product is used.

-

Pyrolysis Conditions: The ethylidenebisacetamide is introduced into the heated tube furnace at a controlled rate. The pyrolysis is typically carried out at a high temperature (e.g., 300-500 °C) under reduced pressure.[5]

-

Product Collection: The vaporized product, this compound, is passed through a condenser and collected in a cooled receiver. The crude NVA is obtained as a liquid or solid depending on the collection temperature.

Synthesis Pathway via Pyrolysis of Ethylidenebisacetamide

Caption: Two-step synthesis of NVA via the pyrolysis of an intermediate.

Purification of this compound

The purity of the NVA monomer is critical for its successful polymerization.[1] Impurities, such as residual acetaldehyde, acetamide, or byproducts from side reactions, can inhibit polymerization or adversely affect the properties of the final polymer.[1] Common purification techniques include fractional distillation and recrystallization.

Fractional Distillation

Fractional distillation is an effective method for purifying liquid NVA, especially for removing impurities with different boiling points.[9] Due to the relatively high boiling point of NVA, vacuum distillation is preferred to prevent thermal degradation and polymerization.[10][11]

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. All glass joints should be properly sealed for vacuum.[11]

-

Distillation Conditions: The crude NVA is placed in the distillation flask with a stirring bar. The system is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then heated gently in an oil bath.

-

Fraction Collection: The temperature at the head of the column is monitored closely. Fractions are collected based on their boiling points. Pure NVA is collected at approximately 96 °C at 10 mmHg.[4] Lower boiling fractions containing volatile impurities are discarded.

Workflow for Purification by Fractional Distillation

Caption: Purification of NVA using vacuum fractional distillation.

Recrystallization

For solid crude NVA, recrystallization is a powerful purification technique based on the principle of differential solubility.[2] The choice of solvent is crucial for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen. An ideal solvent should dissolve NVA well at elevated temperatures but poorly at room temperature. A common solvent pair for recrystallization is ethyl acetate (B1210297) and hexane.[12][13]

-

Dissolution: The crude NVA is placed in an Erlenmeyer flask, and the primary solvent (e.g., ethyl acetate) is added. The mixture is heated gently with stirring until the NVA is completely dissolved. A minimal amount of hot solvent should be used to ensure a saturated solution upon cooling.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, during which pure NVA crystals will form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold secondary solvent (e.g., hexane) to remove any adhering impurities. The purified NVA crystals are then dried under vacuum.

Recrystallization Purification Workflow

Caption: Purification of NVA by recrystallization.

Quantitative Data Summary

The efficiency of synthesis and purification methods can be evaluated by the yield and purity of the final NVA monomer. The following table summarizes typical quantitative data, though it is important to note that specific results can vary based on reaction conditions and scale.

| Synthesis/Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |

| Synthesis of NMVA (analogue) | 69 | 98 | [4] |

| Distillation of NMVA (analogue) | - | 97.5 | [4] |

| Commercially Available NVA | - | >98.0 | [14] |

Analytical Characterization of Purity

The purity of the synthesized and purified NVA should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of NVA and detect the presence of impurities.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of NVA and quantify non-volatile impurities.

Conclusion

The synthesis and purification of this compound are critical steps in the production of high-performance polymers for a variety of applications. This guide has detailed the primary synthesis routes, including direct vinylation and pyrolysis of an intermediate, along with purification methods such as fractional distillation and recrystallization. By following the outlined experimental protocols and understanding the key parameters, researchers can produce high-purity NVA monomer, enabling the development of advanced polymeric materials with consistent and desirable properties.

References

- 1. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]

- 2. rubingroup.org [rubingroup.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fzgxjckxxb.com [fzgxjckxxb.com]

- 6. biomedres.us [biomedres.us]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]

- 9. Direct vinylation of natural alcohols and derivatives with calcium carbide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

- 11. m.youtube.com [m.youtube.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]

- 15. researchgate.net [researchgate.net]

N-Vinylacetamide: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylacetamide (NVA) is a non-ionic, amphiphilic vinyl monomer that has garnered significant interest in polymer chemistry and material science.[1] Its unique structure, featuring both a vinyl group susceptible to radical polymerization and a hydrophilic acetamide (B32628) group, allows for the synthesis of polymers with tailored properties.[2][3] Poly(this compound) (PNVA) and its copolymers are explored for a wide range of applications, including in biomedical hydrogels, drug delivery systems, adhesives, and coatings, owing to their high water solubility, thermal stability, and biocompatibility.[2][3] A thorough understanding of the fundamental physical properties of the NVA monomer is critical for its effective polymerization and the subsequent development of novel materials. This guide provides an in-depth overview of the core physical characteristics of this compound, complete with standardized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a consolidation of data from various sources and provide a baseline for material characterization.

| Property | Value |

| IUPAC Name | N-Ethenylacetamide |

| Synonyms | NVA, N-Ethenylacetamide, Acetamide, N-ethenyl- |

| CAS Number | 5202-78-8 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Appearance | White to light yellow crystalline solid or powder[1][2][3][4][5] |

Quantitative Physical Data

The following tables provide specific quantitative data for the physical properties of this compound, crucial for handling, processing, and quality control.

Table 1: Thermal Properties

| Parameter | Value | Notes |

| Melting Point | 51-55 °C[1][4][5][6][7] | - |

| Boiling Point | 96 °C | at 1.33 kPa (10 mmHg)[1][3][4][5][6][7] |

| Flash Point | 108-113 °C[1][6][7] | Closed-cup method[6] |

Table 2: Density and Refractive Index

| Parameter | Value | Conditions |

| Specific Gravity | 1.05 | at 20 °C (Solid)[5][6] |

| 0.946 | at 55 °C (Liquid)[5][6] | |

| Predicted Density | 0.890 ± 0.06 g/cm³ | - |

| Refractive Index | Data not available | - |

Table 3: Solubility Profile

This compound is highly soluble in water and a range of common organic solvents.[1][2][4]

| Solvent | Solubility |

| Water | Soluble[1][2][4][7] |

| Acetone | Soluble[1][2][4] |

| Methanol | Soluble[2][4] |

| Ethanol | Soluble |

| Esters | Soluble[1][2] |

| Ethers | Soluble[1] |

| Aromatic Hydrocarbons | Soluble[1] |

A more detailed quantitative solubility profile in various solvents at different temperatures is provided below, expressed as grams of NVA dissolved in 100 grams of solvent.[5]

| Solvent | at 10 °C ( g/100g ) | at 25 °C ( g/100g ) | at 40 °C ( g/100g ) |

| Water | - | 880 | - |

| Ethyl Alcohol | 140 | 240 | 500 |

| Acetone | 110 | 270 | 520 |

| Toluene | 20 | 90 | 300 |

| Ethyl Acetate | 70 | 140 | 340 |

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound, based on established international standards.

Determination of Melting Range

This protocol is adapted from the ASTM E324 standard test method.[8][9]

-

Principle: The melting point is determined by packing the substance into a capillary tube and heating it at a controlled rate in a calibrated apparatus. The temperatures at which melting begins (initial melting point) and is complete (final melting point) define the melting range. A narrow melting range is indicative of high purity.[9][10]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) with a heating block and temperature controller.

-

Calibrated thermometer or digital temperature probe.

-

Glass capillary tubes (sealed at one end).

-

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any coarse crystals in a mortar.[11]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-4 mm.[12]

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of NVA (54 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature (T₁) when the first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) when the last solid particle melts completely.

-

-

Reporting: The melting range is reported as T₁ to T₂. For high accuracy, perform the measurement in triplicate and report the average range.

-

Determination of Boiling Point at Reduced Pressure

This protocol is a general laboratory method, as standard methods like ASTM D1120 are designed for atmospheric pressure.[2][6][13] NVA's boiling point is reported at 10 mmHg, necessitating a vacuum distillation setup.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure.

-

Apparatus:

-

Short-path distillation apparatus or a small-scale distillation setup including a round-bottom flask, distillation head with a thermometer port, condenser, and receiving flask.

-

Vacuum pump and pressure gauge (manometer).

-

Heating mantle with a magnetic stirrer.

-

Boiling chips or a magnetic stir bar.

-

Calibrated thermometer.

-

-

Procedure:

-

Setup: Place a small sample of this compound (a few milliliters, melted) and a boiling chip into the round-bottom flask. Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Evacuation: Connect the apparatus to the vacuum pump and carefully reduce the pressure until it stabilizes at the target pressure (10 mmHg).

-

Heating: Begin heating the sample gently while stirring.

-

Equilibrium: Increase the temperature slowly until a steady reflux of condensate is observed on the thermometer bulb. The temperature should remain constant during boiling.

-

Measurement: Record the stable temperature as the boiling point at the measured pressure.

-

Shutdown: After the measurement, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.

-

Determination of Density (Solid)

This protocol is based on methods described in OECD Guideline 109 for solids.[3][14][15]

-

Principle: The air comparison pycnometer determines the volume of a solid by measuring the pressure change of a known quantity of gas (usually helium or air) in a calibrated chamber, with and without the sample present. The density is calculated from the measured volume and the sample's mass.

-

Apparatus:

-

Air comparison pycnometer.

-

Analytical balance.

-

-

Procedure:

-

Calibration: Calibrate the pycnometer according to the manufacturer's instructions using a standard object of known volume.

-

Mass Measurement: Accurately weigh a sample of solid this compound using an analytical balance.

-

Volume Measurement: Place the weighed sample into the sample chamber of the pycnometer. Seal the chamber and perform the volume measurement as per the instrument's operating procedure. This typically involves pressurizing the chamber and measuring the pressure after expansion into a reference chamber.

-

Calculation: The instrument's software typically calculates the volume directly. The density (ρ) is calculated using the formula: ρ = mass / volume

-

Reporting: Report the density in g/cm³ at the measurement temperature (e.g., 20 °C).

-

Determination of Water Solubility

This protocol follows the "Flask Method" from OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.[16]

-

Principle: A supersaturated solution of the substance in water is prepared at a temperature slightly above the test temperature. It is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge (if necessary).

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis Spectrophotometer).

-

-

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water. The amount should be sufficient to create a saturated solution with visible excess solid.

-

Equilibration: Stopper the flask and place it in a constant temperature shaker bath set to 20 °C (or the desired test temperature). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[16]

-

Phase Separation: After equilibration, stop the agitation and allow the mixture to stand at the test temperature for another 24 hours to allow undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to separate the solid phase.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous solution. Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical method.

-

Reporting: Report the water solubility as the average concentration from at least three replicate determinations.

-

Visualization of Characterization Workflow

For a comprehensive analysis of a chemical substance like this compound, a structured workflow is essential. The following diagram illustrates a logical sequence for physical and chemical characterization.

Caption: Logical workflow for the physical characterization of this compound.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. matestlabs.com [matestlabs.com]

- 8. store.astm.org [store.astm.org]

- 9. infinitalab.com [infinitalab.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. store.astm.org [store.astm.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of N-Vinylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N-Vinylacetamide (NVA) is a non-ionic vinyl monomer recognized for its versatility in polymer synthesis. Its unique properties, including high polarity and the ability to enhance adhesion to various substrates, make it a valuable component in the development of electronic materials, biomedical hydrogels, adhesives, and coatings.[1][2][3] A critical aspect of its application in these fields is its solubility profile in different organic solvents, which dictates its processability and performance in various formulations. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by quantitative data and a general experimental workflow for solubility determination.

Core Properties of this compound

This compound is a white to pale-yellowish solid with a melting point of 54°C.[4] Its chemical structure, featuring both a vinyl group and an amide group, allows it to undergo radical polymerization.[1][4] NVA is soluble in water and a variety of organic solvents, a characteristic that is fundamental to its wide range of applications.[1][4][5]

Chemical and Physical Properties:

-

Chemical Formula: C₄H₇NO[4]

-

Molecular Weight: 85.1 g/mol [4]

-

CAS Number: 5202-78-8[4]

-

Appearance: White to pale-yellowish solid[4]

Quantitative Solubility Data

The solubility of this compound has been quantified in several common organic solvents at various temperatures. The following table summarizes the amount of NVA in grams that can be dissolved in 100 grams of a given solvent.

| Solvent | Temperature (°C) | Solubility (g NVA / 100g Solvent) |

| Ethyl Alcohol | 10 | 140 |

| 25 | 240 | |

| 40 | 500 | |

| Acetone | 10 | 110 |

| 25 | 270 | |

| 40 | 520 | |

| Toluene | 10 | 20 |

| 25 | 90 | |

| 40 | 300 | |

| Ethyl Acetate | 10 | 70 |

| 25 | 140 | |

| 40 | 340 | |

| Water (for reference) | Not specified | 880 |

Data sourced from a technical data sheet by Resonac.[4]

Experimental Protocol for Solubility Determination

While the specific experimental protocol used to generate the data above is not detailed in the source document, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method. This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.

General Experimental Workflow:

Detailed Steps of the Isothermal Equilibrium Method:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass or volume of the organic solvent in a sealed, temperature-controlled vessel. The use of excess solute ensures that the solution becomes saturated.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, predefined temperature for a prolonged period. The duration of agitation is critical to ensure that the system reaches equilibrium, meaning the rate of dissolution equals the rate of crystallization. This can take several hours to days depending on the solvent and solute.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid this compound is allowed to settle, leaving a clear, saturated supernatant. This separation can be facilitated by centrifugation.

-

Sampling and Analysis: A precise volume or mass of the clear supernatant is carefully withdrawn. The concentration of this compound in this sample is then determined using an appropriate analytical technique. Common methods include:

-

Gravimetric Analysis: The solvent is evaporated from a known mass of the saturated solution, and the mass of the remaining NVA is measured.

-

Chromatographic Methods (e.g., HPLC): A small, precise volume of the supernatant is injected into a high-performance liquid chromatograph to determine the concentration of NVA.

-

Spectroscopic Methods (e.g., UV-Vis): If NVA has a suitable chromophore, its concentration can be determined by measuring the absorbance of the solution at a specific wavelength.

-

-

Calculation of Solubility: The determined concentration is then used to calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the polarity of the solvent and the temperature.

-

Polarity: this compound contains a polar amide group, which allows for favorable interactions with polar solvents. This is evident in its high solubility in polar solvents like ethyl alcohol and acetone.

-

Temperature: As indicated by the quantitative data, the solubility of this compound in the listed organic solvents increases significantly with an increase in temperature. This is a common trend for the dissolution of solid solutes in liquid solvents.

Conclusion

The solubility of this compound in various organic solvents is a key parameter for its effective use in research and industrial applications. This guide provides the available quantitative data on its solubility and outlines a standard methodology for its determination. For professionals in drug development and materials science, a thorough understanding of these solubility characteristics is essential for formulation, process optimization, and achieving desired product performance.

References

An In-Depth Technical Guide to the Free-Radical Polymerization of N-Vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical polymerization of N-Vinylacetamide (NVA), a versatile monomer yielding water-soluble polymers with significant potential in biomedical and pharmaceutical applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical processes to serve as a valuable resource for professionals in polymer chemistry, materials science, and drug development.

Core Principles of this compound Polymerization

This compound is a non-ionic monomer that readily undergoes free-radical polymerization to form poly(this compound) (PNVA), a polymer known for its hydrophilicity, biocompatibility, and adhesive properties. The polymerization process follows the classical steps of free-radical chain-growth polymerization: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for NVA polymerization include azo compounds, such as α,α'-azobisisobutyronitrile (AIBN), and persulfates. These initiators decompose upon heating or irradiation to produce active radicals.

Propagation: The newly formed radicals react with NVA monomers, initiating the growth of a polymer chain. This process involves the successive addition of monomer units to the growing radical chain end.

Termination: The polymerization process ceases through the termination of growing polymer chains. Termination can occur via two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.

The molecular weight, polydispersity, and overall properties of the resulting PNVA are highly dependent on various reaction parameters, including the type and concentration of the initiator, monomer concentration, temperature, and the choice of solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of PNVA with desired characteristics. Below are protocols for common free-radical polymerization techniques applied to NVA.

Solution Polymerization of this compound

This protocol describes a typical solution polymerization of NVA using AIBN as a thermal initiator in an ethanol (B145695) solvent.

Materials:

-

This compound (NVA) monomer

-

α,α'-Azobisisobutyronitrile (AIBN)

-

Ethanol (anhydrous)

-

Nitrogen gas (high purity)

-

Methanol (B129727) (for precipitation)

-

Diethyl ether (for washing)

Procedure:

-

Monomer Purification: NVA monomer is purified by recrystallization from a suitable solvent such as a mixture of toluene (B28343) and hexane (B92381) to remove any inhibitors or impurities.

-

Initiator Purification: AIBN is purified by recrystallization from methanol.

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with the desired amounts of NVA and anhydrous ethanol.

-

Deoxygenation: The reaction mixture is purged with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: The purified AIBN is dissolved in a small amount of ethanol and added to the reaction mixture under a nitrogen atmosphere.

-

Polymerization: The reaction flask is immersed in a preheated oil bath at the desired temperature (typically 60-80 °C) and stirred for the specified reaction time.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then precipitated by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol or diethyl ether, with vigorous stirring.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Bulk Polymerization of this compound

This protocol outlines the solvent-free bulk polymerization of NVA.

Materials:

-

This compound (NVA) monomer, purified

-

Initiator (e.g., AIBN), purified

-

Nitrogen gas (high purity)

-

A suitable non-solvent for precipitation (e.g., diethyl ether)

Procedure:

-

Reaction Setup: A polymerization tube or a small reaction vessel is charged with the purified NVA monomer and the initiator.

-

Deoxygenation: The mixture is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: The sealed reaction vessel is placed in a thermostatically controlled bath at the desired polymerization temperature.

-

Work-up: After the desired polymerization time, the viscous reaction mixture is dissolved in a suitable solvent (e.g., ethanol or water) and precipitated into a non-solvent as described in the solution polymerization protocol.

-

Purification and Drying: The resulting polymer is purified and dried as previously described.

Data Presentation

The following tables summarize quantitative data from representative free-radical polymerizations of this compound and its copolymers. These tables are intended to provide a comparative overview of how different reaction parameters can influence the resulting polymer properties.

| Table 1: Solution Copolymerization of this compound (NVA) and N-Methyl Vinylacetamide (NMVA) | ||||||

| Entry | Comonomer Feed Ratio (NVA/NMVA) | Initiator (AIBN) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | 50/50 | 1 mol % | 1,4-Dioxane | 65 | 18 | 85 |

| 2 | 75/25 | 1 mol % | 1,4-Dioxane | 65 | 18 | 82 |

| 3 | 25/75 | 1 mol % | 1,4-Dioxane | 65 | 18 | 88 |

Data synthesized from studies on vinylamide copolymerization.[1]

| Table 2: Controlled Radical Polymerization of N-Vinylamides | |||||

| Monomer | Polymerization Method | Initiator/CTA | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) |

| NVA | TERP | Organotellurium CTA | DMF | 31,900 | 1.08 |

| NMVA | TERP | Organotellurium CTA | DMF | 18,300 | 1.20 |

Data from studies on organotellurium-mediated radical polymerization (TERP).[2][3]

Visualization of Key Processes

Diagrams illustrating the fundamental signaling pathways and experimental workflows provide a clear visual representation of the polymerization process.

Caption: Mechanism of Free-Radical Polymerization of this compound.

Caption: General Experimental Workflow for NVA Solution Polymerization.

References

- 1. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Poly(N-Vinylacetamide) via RAFT Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of poly(N-Vinylacetamide) (PNVA) utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Given the limited availability of detailed studies on the RAFT polymerization of unsubstituted this compound (NVA), this guide leverages the extensive research conducted on its close structural analog, N-methyl-N-vinylacetamide (NMVA). The methodologies and data presented herein, primarily derived from studies on NMVA, serve as a robust framework for the controlled synthesis of PNVA.

Core Principles of RAFT Polymerization for N-Vinylacetamides

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA) or RAFT agent. The choice of RAFT agent is crucial for controlling the polymerization of less activated monomers (LAMs) like N-vinylamides. For N-vinylacetamides, xanthates and dithiocarbamates have been shown to be effective RAFT agents.[1][2]

The general mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species, which allows for the controlled growth of polymer chains.

Experimental Protocols

The following protocols are adapted from established procedures for the RAFT polymerization of N-methyl-N-vinylacetamide and are expected to be highly applicable to this compound with minor modifications.[1][2]

Materials

-

Monomer: this compound (NVA) or N-Methyl-N-vinylacetamide (NMVA)

-

RAFT Agents:

-

Cyanomethyl O-ethyl carbonodithioate (Xanthate-type)

-

Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate-type)

-

-

Initiator: 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

-

Solvent (optional): Bulk polymerization is often feasible.

General Procedure for Bulk RAFT Polymerization

-

Preparation: The monomer (e.g., NMVA), RAFT agent, and initiator (V-70) are added to a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is backfilled with an inert gas (e.g., argon or nitrogen) and immersed in a preheated oil bath at the desired temperature (e.g., 35 °C). The reaction is allowed to proceed for a specified time.[2]

-

Termination and Isolation: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air. The resulting polymer can be purified by precipitation in a suitable non-solvent, such as diethyl ether, followed by drying under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data from the bulk RAFT polymerization of NMVA at 35 °C using different RAFT agents. These results provide a strong indication of the expected outcomes for NVA polymerization under similar conditions.

Table 1: RAFT Polymerization of NMVA using Cyanomethyl O-ethyl carbonodithioate (Xanthate-type CTA) [2]

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 200:1:0.5 | 4 | 11 | 2,300 | 4,100 | 1.35 |

| 2 | 200:1:0.5 | 8 | 18 | 3,700 | 5,600 | 1.31 |

| 3 | 200:1:0.5 | 16 | 27 | 5,500 | 7,600 | 1.29 |

| 4 | 200:1:0.5 | 24 | 35 | 7,100 | 9,100 | 1.29 |

Mn,th = theoretical number-average molecular weight; Mn,SEC = number-average molecular weight determined by size-exclusion chromatography; Đ = polydispersity index.

Table 2: RAFT Polymerization of NMVA using Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate-type CTA) [2]

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 200:1:0.5 | 4 | 12 | 3,700 | 4,800 | 1.25 |

| 2 | 200:1:0.5 | 8 | 24 | 7,200 | 8,200 | 1.20 |

| 3 | 200:1:0.5 | 16 | 61 | 18,100 | 18,300 | 1.16 |

| 4 | 200:1:0.5 | 24 | 74 | 22,000 | 22,100 | 1.16 |

Mn,th = theoretical number-average molecular weight; Mn,SEC = number-average molecular weight determined by size-exclusion chromatography; Đ = polydispersity index.

Visualizing the Process and Mechanism

To better understand the RAFT polymerization of this compound, the following diagrams illustrate the core chemical pathway and a typical experimental workflow.

Caption: The RAFT polymerization mechanism for this compound.

Caption: Experimental workflow for PNVA synthesis via RAFT.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Characterization of N-Vinylacetamide (NVA) Monomer Purity by NMR

This guide provides a comprehensive overview and detailed protocols for assessing the purity of this compound (NVA) monomer using Nuclear Magnetic Resonance (NMR) spectroscopy. Ensuring high monomer purity is critical for reproducible polymerization and the development of advanced polymeric materials for applications in drug delivery, medical devices, and electronics.[1]

Introduction to this compound (NVA)

This compound (NVA) is a non-ionic, water-soluble monomer with the molecular formula C₄H₇NO.[1][2] Its ability to undergo radical polymerization makes it a valuable component in the synthesis of functional polymers and copolymers.[1] The properties of the resulting polymers, such as polarity and adhesion, are significantly influenced by the purity of the NVA monomer.[1][3] Impurities generated during synthesis, such as acetaldehyde, can act as polymerization inhibitors, adversely affecting the final material's characteristics.[1] Therefore, accurate and reliable purity determination is a crucial step in quality control.

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is a primary analytical method for this purpose. It is a powerful technique that provides both structural confirmation and a direct, accurate measure of purity without the need for identical reference standards for every analyte.[4][5]

Structural and Spectral Characterization of NVA

The unique chemical structure of NVA gives rise to a distinct NMR spectrum. The vinyl group and the acetamide (B32628) group protons have characteristic chemical shifts and coupling patterns that are key to its identification and quantification.

Caption: Chemical structure of this compound with proton labeling for NMR assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum is the primary tool for purity assessment. The signals corresponding to the vinyl and methyl protons are well-resolved and can be used for quantification.

| Proton Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| HA | Vinyl (=CH₂) | ~4.2 - 4.4 | Doublet of doublets (dd) | JAC ≈ 9, JAB ≈ 2 | 1H |

| HB | Vinyl (=CH₂) | ~4.5 - 4.7 | Doublet of doublets (dd) | JBC ≈ 16, JAB ≈ 2 | 1H |

| HC | Vinyl (=CH) | ~6.5 - 6.7 | Doublet of doublets (dd) | JBC ≈ 16, JAC ≈ 9 | 1H |

| - | Amide (N-H) | ~8.0 - 9.5 | Broad singlet (br s) | - | 1H |

| - | Methyl (-CH₃) | ~2.0 - 2.2 | Singlet (s) | - | 3H |

| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |

¹³C NMR Spectral Data

¹³C NMR provides confirmation of the carbon skeleton.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Methyl (-C H₃) | ~23 |

| Vinyl (=C H₂) | ~96 |

| Vinyl (=C H) | ~130 |

| Carbonyl (-C =O) | ~169 |

| Note: Chemical shifts are approximate and can vary based on the solvent.[6] |

Identification of Common Impurities

Impurities in NVA can arise from its synthesis, degradation, or storage. Identifying and quantifying these impurities is essential.

| Potential Impurity | Formula | Characteristic ¹H NMR Signals (δ, ppm) |

| Acetaldehyde | C₂H₄O | ~9.7 (q, 1H, -CHO), ~2.2 (d, 3H, -CH₃) |

| Acetic Acid | C₂H₄O₂ | ~11.5 (br s, 1H, -COOH), ~2.1 (s, 3H, -CH₃) |

| Water | H₂O | ~1.5 (in CDCl₃), ~4.7 (in DMSO-d₆) - Varies significantly |

| Ethylidene diacetamide | C₆H₁₂N₂O₂ | Potential byproduct, signals may overlap with NVA |

| Note: Chemical shifts depend heavily on the NMR solvent used.[7] |

Experimental Protocol for Quantitative NMR (qNMR) Purity Assay

This protocol provides a standardized procedure for determining the absolute purity of NVA monomer using an internal standard.[4][8]

Caption: Standard workflow for NVA monomer purity determination by quantitative NMR (qNMR).

Materials and Equipment

-

This compound (NVA) sample

-

Internal Standard (IS): High purity (>99.5%), stable, non-volatile, with signals that do not overlap with NVA. Examples: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.

-

Deuterated Solvent: e.g., Deuterated chloroform (B151607) (CDCl₃), Deuterium oxide (D₂O), or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Analytical Balance: Accurate to at least 0.01 mg.[8]

-

NMR Tubes: 5 mm standard tubes.[8]

-

NMR Spectrometer: (e.g., 400 MHz or higher) with a proton-sensitive probe.

Detailed Methodology

-

Preparation of the Internal Standard Stock Solution (Optional but recommended):

-

Accurately weigh a significant amount of the internal standard (e.g., 100 mg).

-

Dissolve in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the NVA sample (ms) into a clean, dry vial.

-

Accurately weigh a suitable amount of the internal standard (mIS) and add it to the same vial. Alternatively, add a precise volume of the IS stock solution.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrument Parameter Setup:

-

Pulse Program: Use a standard single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[8]

-

Temperature: Set to a constant temperature, typically 25 °C (298 K), and allow the sample to equilibrate.[8]

-

Relaxation Delay (D1): This is critical for quantification. Set D1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both for NVA and the IS). A conservative value of 30-60 seconds is often sufficient if T₁ is unknown.

-

Pulse Angle: Use a calibrated 90° pulse width.

-

Acquisition Time (AQ): Set to a reasonable value (e.g., 2-4 seconds).

-

Number of Scans (NS): Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated). Typically 8 to 64 scans.

-

Dummy Scans (DS): Use at least 4 dummy scans to ensure the system reaches a steady state before acquisition begins.[8]

-

-

Data Processing:

-

Apply an appropriate window function (e.g., exponential multiplication with a small line broadening of 0.3 Hz) before Fourier transformation.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the peaks to be integrated.

-

Reference the spectrum using the residual solvent peak or an internal reference like TMS.

-

Purity Calculation

The purity of the NVA sample is calculated using the following equation:[8]

Purity (%) = (Ints / IntIS) * (NIS / Ns) * (MWs / MWIS) * (mIS / ms) * PIS

Where:

-

Ints: Integral of the selected NVA signal.

-

IntIS: Integral of the selected internal standard signal.

-

Ns: Number of protons contributing to the selected NVA signal (e.g., 3 for the -CH₃ group).

-

NIS: Number of protons contributing to the selected internal standard signal.

-

MWs: Molecular weight of NVA (85.10 g/mol ).[1]

-

MWIS: Molecular weight of the internal standard.

-

ms: Mass of the NVA sample.

-

mIS: Mass of the internal standard.

-

PIS: Purity of the internal standard (as a percentage).

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format.

| Parameter | Value |

| Mass of NVA Sample (ms) | e.g., 15.25 mg |

| Internal Standard Used | e.g., Maleic Acid |

| Purity of Internal Standard (PIS) | e.g., 99.8% |

| Mass of Internal Standard (mIS) | e.g., 10.50 mg |

| NVA Signal Used (Assignment, Ns) | e.g., -CH₃, 3H |

| Integral of NVA Signal (Ints) | e.g., 3.00 |

| IS Signal Used (Assignment, NIS) | e.g., =CH, 2H |

| Integral of IS Signal (IntIS) | e.g., 1.25 |

| Calculated NVA Purity (%) | e.g., 98.9% |

Interpretation: The calculated value represents the mass fraction of NVA in the analyzed sample. Any remaining percentage can be attributed to non-proton-containing impurities, residual solvents, water, or other organic impurities identified in the spectrum. The presence of unexpected signals should be investigated to identify other potential contaminants.[9]

References

- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. resonac.com [resonac.com]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]

- 6. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermal Properties of Poly(N-Vinylacetamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-Vinylacetamide) (PNVA) is a versatile, non-ionic, water-soluble polymer that has garnered significant interest in various fields, including biomedical and pharmaceutical applications. Its unique properties, such as biocompatibility, hydrophilicity, and thermal stability, make it a promising candidate for drug delivery systems, hydrogels, and other advanced materials. A thorough understanding of its thermal properties is crucial for its processing, application, and the prediction of its performance under various conditions. This technical guide provides an in-depth overview of the thermal characteristics of PNVA, detailed experimental protocols for their measurement, and a visual representation of its synthesis.

Quantitative Thermal Properties of Poly(this compound)

The key thermal properties of poly(this compound) are summarized in the table below. These values are critical for determining the polymer's processing window and its stability at elevated temperatures.

| Thermal Property | Symbol | Value | Measurement Technique |

| Glass Transition Temperature | T_g | 189 °C[] | Differential Scanning Calorimetry (DSC) |

| Melting Temperature | T_m | Not Applicable | PNVA is an amorphous polymer |

| Thermal Decomposition Temperature | T_d | Stable up to 300 °C, with significant decomposition occurring between 300 °C and 400 °C. | Thermogravimetric Analysis (TGA) |

| Specific Heat Capacity | C_p | Data not available in the literature. Can be determined using DSC. | Differential Scanning Calorimetry (DSC) |

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of PNVA relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA), based on established standards such as ISO 11357 and ISO 11358.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) and Specific Heat Capacity (C_p) Determination

DSC is a fundamental technique for determining the glass transition temperature, a critical parameter for amorphous polymers like PNVA, and for measuring its specific heat capacity.

Objective: To determine the glass transition temperature (T_g) and specific heat capacity (C_p) of PNVA.

Apparatus: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry PNVA powder into a standard aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of volatiles during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

-

-

Measurement Protocol for T_g:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a temperature well below the expected T_g (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a temperature significantly above the T_g (e.g., 220 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions as the first. The T_g is determined from the second heating curve to erase any prior thermal history of the polymer.

-

-

Data Analysis for T_g:

-

The glass transition is observed as a step-like change in the heat flow signal.

-

The T_g is typically determined as the midpoint of the transition, where the heat capacity undergoes a significant change.

-

-

Measurement Protocol for C_p (ASTM E1269):

-

To determine the specific heat capacity, three separate runs are required:

-

Baseline Run: Run the empty DSC pans through the desired temperature program.

-

Sapphire Run: Place a sapphire standard of known mass in the sample pan and run the same temperature program.

-

Sample Run: Place the PNVA sample in the pan and run the identical temperature program.

-

-

The heating rate and temperature range should be chosen to be in a region where the sample is thermally stable and does not undergo any transitions.

-

-

Data Analysis for C_p:

-

The specific heat capacity of the PNVA sample is calculated by comparing the heat flow signals from the three runs using the following equation: C_p(sample) = C_p(standard) * (ΔY(sample) / ΔY(standard)) * (m(standard) / m(sample)) where ΔY is the difference in heat flow between the sample/standard run and the baseline run, and m is the mass.

-

Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (T_d)

TGA is used to determine the thermal stability and decomposition profile of PNVA by measuring the change in mass as a function of temperature.

Objective: To determine the thermal decomposition temperature (T_d) of PNVA.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry PNVA powder into a tared TGA pan (typically ceramic or platinum).

-

-

Instrument Setup and Calibration:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Measurement Protocol:

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of weight loss versus temperature.

-

The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

-

The peak of the derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

-

Synthesis of Poly(this compound)

PNVA is typically synthesized via free radical polymerization of the this compound (NVA) monomer. A general workflow for this process is illustrated below.

References

Understanding the Glass Transition Temperature of Poly(N-vinylacetamide) (PNVA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N-vinylacetamide) (PNVA) is a synthetic polymer with significant potential in various biomedical and pharmaceutical applications due to its hydrophilicity and biocompatibility. A critical parameter governing its physical properties and performance is the glass transition temperature (Tg). This technical guide provides a comprehensive overview of the glass transition temperature of PNVA, including reported values, the theoretical basis of glass transition, and detailed experimental protocols for its determination. The influence of molecular weight on the Tg is also discussed. This document is intended to serve as a valuable resource for researchers and professionals working with PNVA in areas such as drug delivery, biomaterials, and polymer science.

Introduction to the Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a sharp phase change like melting but rather a reversible transition that occurs over a temperature range. Below the Tg, polymer chains have limited mobility, resulting in a hard and brittle material. Above the Tg, the polymer chains have sufficient thermal energy to move past one another, leading to a softer and more pliable material.

The Tg is a critical parameter for polymer characterization as it dictates the material's mechanical properties, such as modulus, and its processing and application temperatures. For drug development professionals, understanding the Tg of a polymer like PNVA is crucial for designing stable amorphous solid dispersions, controlling drug release profiles, and ensuring the mechanical integrity of drug delivery systems.

Glass Transition Temperature of PNVA

The glass transition temperature of Poly(this compound) has been reported to be approximately 189°C []. It is important to note that this value can be influenced by several factors, as detailed in the subsequent sections.

Factors Influencing the Glass Transition Temperature

The glass transition temperature of a polymer is not an intrinsic constant but is influenced by various factors:

-

Molecular Weight: The Tg of a polymer generally increases with increasing molecular weight.[2][3] This is because longer polymer chains have fewer chain ends, which are more mobile than the segments within the chain. As the molecular weight increases, the contribution of the mobile chain ends to the overall mobility of the polymer decreases, leading to a higher Tg. This relationship can often be described by the Flory-Fox equation.

-

Chemical Structure: The inherent flexibility of the polymer backbone and the nature of the side groups play a significant role. Bulky side groups can hinder chain rotation, leading to a higher Tg.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, increase the energy required for segmental motion, thus increasing the Tg.

-

Plasticizers: The presence of small molecules, known as plasticizers, can increase the free volume between polymer chains, enhancing their mobility and consequently lowering the Tg. Water can act as a plasticizer for hydrophilic polymers like PNVA.

-

Cross-linking: The presence of cross-links between polymer chains restricts their movement, leading to a significant increase in the Tg.

Experimental Determination of Tg

The glass transition temperature of PNVA can be determined using various thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to measure the heat flow into or out of a sample as a function of temperature or time.[4] The glass transition is observed as a step-like change in the heat capacity of the material.[4]

A general experimental protocol for determining the Tg of a hydrophilic polymer like PNVA using DSC is as follows:

-

Sample Preparation: A small amount of the PNVA sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. It is crucial to ensure the sample is dry to avoid the plasticizing effect of water, unless the effect of humidity is the subject of the study.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

-

Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 220°C for PNVA). This scan removes any internal stresses and erases the previous thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 25°C).

-

Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The Tg is determined from the data obtained during this second heating scan.

-

-

Data Analysis: The glass transition is identified as a step change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for measuring the viscoelastic properties of materials as a function of temperature, time, or frequency.[5] It involves applying a sinusoidal stress to a sample and measuring the resulting strain. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).[5]

A general experimental protocol for determining the Tg of PNVA using DMA is as follows:

-

Sample Preparation: A rectangular film or a molded bar of PNVA with well-defined dimensions is prepared.

-

Instrument Setup: The sample is mounted in the DMA instrument using an appropriate clamping system (e.g., tension, three-point bending).

-

Experimental Parameters: The experiment is typically run in a temperature sweep mode at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min). A small oscillatory strain is applied to the sample to ensure the measurement is within the linear viscoelastic region.

-

Data Analysis: The storage modulus (E'), loss modulus (E''), and tan δ are plotted as a function of temperature. The Tg can be determined from:

It is important to specify which of these points is reported as the Tg, as they can yield slightly different values.

Data Presentation

The following table summarizes the reported glass transition temperature of PNVA.

| Polymer | Glass Transition Temperature (Tg) | Measurement Technique | Reference |

| Poly(this compound) | 189 °C | Not Specified | [] |

Note: The measurement technique for this reported value was not specified in the source. The variability of Tg with factors like molecular weight and measurement method should be considered.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the glass transition temperature of a polymer using thermal analysis techniques.

Conclusion

The glass transition temperature is a critical parameter for understanding and utilizing Poly(this compound) in research and development, particularly in the pharmaceutical and biomedical fields. While a Tg of 189°C has been reported, it is essential for researchers to recognize that this value can be influenced by factors such as molecular weight and the presence of plasticizers. The standardized experimental protocols for DSC and DMA outlined in this guide provide a framework for the accurate and reproducible determination of the Tg of PNVA, enabling better material characterization and the development of more robust and reliable products. Further studies are encouraged to build a more comprehensive dataset on the thermal properties of PNVA under various conditions.

References

Hydrolysis of Poly(N-Vinylacetamide) to Polyvinylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of poly(N-vinylacetamide) (PNVA) to produce polyvinylamine (PVAm), a versatile cationic polymer with numerous applications in drug delivery, gene therapy, and biomedical engineering. This document details the core principles, experimental protocols, and quantitative data associated with the acidic and basic hydrolysis of PNVA.

Introduction

Polyvinylamine (PVAm) is a highly valuable polymer due to its high density of primary amine groups along a carbon backbone. These primary amines serve as reactive sites for further functionalization and are responsible for the polymer's cationic nature, which is crucial for its interaction with biological molecules such as nucleic acids and proteins. Direct polymerization of vinylamine (B613835) monomer is not feasible due to its instability.[1] Therefore, PVAm is commercially produced via the hydrolysis of a precursor polymer, most commonly poly(N-vinylformamide) (PNVF) or poly(this compound) (PNVA).[2]

The hydrolysis of PNVA involves the cleavage of the amide bond to yield a primary amine and acetic acid (in the case of acidic hydrolysis) or a salt of acetic acid (in the case of basic hydrolysis). The degree of deacetylation, which is the percentage of amide groups converted to primary amines, is a critical parameter that dictates the physicochemical and biological properties of the resulting PVAm, including its charge density, solubility, and biocompatibility.

This guide will explore both acidic and basic hydrolysis methods, providing detailed experimental procedures, quantitative data on reaction kinetics and outcomes, and protocols for the characterization of the final polyvinylamine product. While much of the foundational research has been conducted on the hydrolysis of PNVF, the principles are directly applicable to PNVA, with the understanding that the hydrolysis of PNVA is generally slower due to the greater steric hindrance and different electronic effects of the acetyl group compared to the formyl group.[3]

Hydrolysis Methodologies

The conversion of poly(this compound) to polyvinylamine can be achieved through either acidic or basic hydrolysis. The choice of method significantly impacts the reaction kinetics, the degree of deacetylation, and the properties of the final product.

Acidic Hydrolysis

Acidic hydrolysis is typically performed using strong acids such as hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

A significant challenge in acidic hydrolysis is that the newly formed amine groups become protonated in the acidic medium, leading to electrostatic repulsion between adjacent protonated amine groups on the polymer chain. This repulsion can hinder the access of hydronium ions to the remaining amide groups, often resulting in incomplete conversion and a lower degree of deacetylation compared to basic hydrolysis.[3]

Basic Hydrolysis

Basic hydrolysis is carried out using strong bases, most commonly sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the amide group. This method is generally more efficient and can lead to a higher degree of deacetylation, often achieving near-complete conversion of the amide groups to amines.[3][4] The resulting product is the free amine form of polyvinylamine.

Quantitative Data on Hydrolysis

The following tables summarize quantitative data on the hydrolysis of N-vinyl-amide polymers. While much of the detailed kinetic data comes from studies on poly(N-vinylformamide) (PNVF), it provides a strong indication of the expected trends for poly(this compound) hydrolysis. It is important to note that the hydrolysis of PNVA is generally slower than that of PNVF.[3]

Table 1: Acidic Hydrolysis of Poly(N-vinylformamide) with HCl

| Temperature (°C) | HCl/Amide Molar Ratio | Time (h) | Amide Conversion (%) |

| 60 | 1:1 | 10 | ~55 |

| 70 | 1:1 | 10 | ~65 |

| 80 | 1:1 | 10 | ~75 |

| 80 | 0.5:1 | 10 | ~60 |

| 80 | 2:1 | 10 | ~80 |

Data adapted from studies on PNVF hydrolysis, which shows limited conversion under acidic conditions.[3]

Table 2: Basic Hydrolysis of Poly(N-vinylformamide) with NaOH

| Temperature (°C) | NaOH/Amide Molar Ratio | Time (h) | Amide Conversion (%) |

| 60 | 1:1 | 12 | >99 |

| 70 | 1:1 | 8 | >99 |

| 80 | 1:1 | 5 | >99 |

| 80 | 0.5:1 | 10 | ~85 |

| 80 | >1:1 | 5 | >99 |

Data adapted from studies on PNVF hydrolysis, demonstrating that complete conversion is achievable under basic conditions with a stoichiometric or excess amount of base.[3][4]

Experimental Protocols

Acidic Hydrolysis of Poly(this compound)

This protocol describes a typical procedure for the acidic hydrolysis of PNVA.

Materials:

-

Poly(this compound) (PNVA)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Freeze-dryer

Procedure:

-

Dissolve a known amount of PNVA in deionized water to create a solution of desired concentration (e.g., 5-10 wt%).

-

Slowly add concentrated HCl to the PNVA solution with stirring to achieve the desired acid-to-amide molar ratio (e.g., 1:1 or higher).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under constant stirring.[5]

-

Maintain the reaction for a specified period (e.g., 10-24 hours).

-

After the reaction, cool the solution to room temperature.

-